4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide
Description
Historical Context and Discovery
The development of this compound emerged from the broader exploration of halogenated amide compounds that began gaining prominence in synthetic organic chemistry during the late twentieth century. This compound, bearing the Chemical Abstracts Service registry number 1138442-85-9, was first cataloged as part of systematic studies into bromoacetyl-substituted benzamides. The discovery and characterization of this specific derivative followed the established patterns of halogenated amide synthesis, where researchers systematically explored various alkyl substituents on the benzamide nitrogen to understand structure-activity relationships.
The compound was developed alongside a series of related bromoacetyl benzamides, including variants with different alkyl substitutions such as propyl, ethyl, and tert-butyl groups. The sec-butyl variant specifically emerged from investigations into the effects of branched alkyl chains on molecular properties and reactivity. Early research focused on understanding how the stereochemical aspects of the sec-butyl group would influence the compound's behavior in various chemical transformations and its potential utility as a synthetic intermediate.
Historical documentation shows that this compound was among a family of bromoacetyl derivatives systematically synthesized and characterized for their potential applications in organic synthesis. The development process involved extensive structural optimization to achieve compounds with improved stability, selectivity, and synthetic utility compared to earlier halogenated amide derivatives.
Significance in Chemical Research
The significance of this compound in chemical research stems from its unique combination of functional groups that enable diverse chemical transformations. The presence of the bromoacetyl moiety provides a highly reactive electrophilic center that facilitates nucleophilic substitution reactions, making the compound valuable as a synthetic intermediate. The sec-butyl substitution pattern introduces stereochemical complexity that has proven useful in studying chiral recognition processes and asymmetric synthesis applications.
Research has demonstrated that compounds containing bromoacetyl groups exhibit exceptional utility in forming covalent bonds with nucleophilic sites in target molecules. This reactivity profile has made this compound particularly valuable in the development of enzyme inhibitors and protein modification reagents. The compound's ability to undergo selective substitution reactions while maintaining the integrity of the benzamide core structure has positioned it as a key building block in complex synthetic schemes.
The compound has contributed significantly to advancing understanding of halogen-bonding interactions in chemical systems. Recent methodological developments have highlighted the importance of halogen-bonding in mediating amide bond formation, with bromoacetyl compounds serving as crucial components in novel coupling reactions. These developments have expanded the synthetic utility of compounds like this compound beyond traditional nucleophilic substitution chemistry.
Overview of Current Research Applications
Current research applications of this compound span multiple domains of chemical science, with particular emphasis on synthetic methodology development and chemical biology applications. The compound serves as a versatile building block in the synthesis of complex molecular architectures, where its dual functionality enables sequential chemical transformations. Researchers have utilized the compound in developing new synthetic routes to pharmaceutically relevant molecules and natural product analogs.
In medicinal chemistry research, the compound has found applications as a key intermediate in the synthesis of bioactive molecules. The bromoacetyl group's ability to form covalent bonds with biological nucleophiles has made it valuable in developing chemical probes for studying protein function and enzyme mechanisms. Contemporary research has focused on exploiting the compound's reactivity to create selective inhibitors and chemical tools for biological studies.
The compound has also gained prominence in materials science applications, where its unique structural features enable the creation of functionalized polymers and advanced materials. Research teams have incorporated the compound into polymer backbones to introduce reactive sites for post-polymerization modifications. The sec-butyl substituent provides appropriate steric bulk to influence polymer properties while maintaining processability.
Table 1: Current Research Applications by Domain
Position in Halogenated Amide Chemistry
This compound occupies a distinctive position within the broader family of halogenated amide compounds, representing an important class of synthetic intermediates that bridge simple halogenated reagents and complex bioactive molecules. The compound exemplifies the strategic incorporation of halogen atoms into organic frameworks to enhance reactivity and provide handles for further chemical elaboration. Within the spectrum of halogenated amides, this compound demonstrates optimal balance between stability and reactivity that makes it particularly suitable for synthetic applications.
The compound's position in halogenated amide chemistry is further defined by its relationship to other bromoacetyl derivatives. Comparative studies with related compounds such as 4-[(2-Bromoacetyl)amino]-N-propylbenzamide and 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide have revealed how alkyl substitution patterns influence both physical properties and chemical reactivity. The sec-butyl variant exhibits enhanced solubility characteristics and modified steric profiles compared to its linear alkyl analogs.
Recent advances in halogen-bonding chemistry have elevated the importance of bromoacetyl compounds in synthetic methodology. The development of halogen-bonding-mediated coupling reactions has positioned compounds like this compound as key components in next-generation synthetic protocols. These methodological advances have demonstrated how halogenated amides can participate in complex multi-step processes while maintaining excellent yields and selectivity.
Table 2: Comparative Analysis of Related Bromoacetyl Benzamides
The compound's significance in halogenated amide chemistry extends to its role in advancing electrochemical synthesis methodologies. Recent developments in electrochemical amidation and halogenation cascades have incorporated bromoacetyl compounds as key substrates, demonstrating their versatility in modern synthetic approaches. These methodological advances have positioned this compound as an important model compound for developing sustainable synthetic protocols that minimize waste and improve atom economy.
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-butan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-3-9(2)15-13(18)10-4-6-11(7-5-10)16-12(17)8-14/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZETYOLAYNTLIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Bromoacetylamino)benzamide Intermediate
- Starting Material: 4-Aminobenzamide
- Reagent: 2-Bromoacetyl bromide or 2-bromoacetyl chloride
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to scavenge HBr formed during acylation
- Conditions:
- Temperature: 0°C to room temperature to control reaction rate and avoid side reactions
- Time: 1–3 hours depending on scale and reagent purity
- Procedure:
- Dissolve 4-aminobenzamide in dry solvent under inert atmosphere (nitrogen or argon).
- Cool the solution to 0°C.
- Add triethylamine dropwise to the stirred solution.
- Slowly add 2-bromoacetyl bromide solution dropwise to the reaction mixture.
- Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for additional time.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench with water, extract organic layer, wash, dry over anhydrous sodium sulfate, and concentrate.
- Purify product by recrystallization or column chromatography.
Alternative Synthetic Routes and Optimization
- Direct coupling: Some protocols involve direct coupling of 4-aminobenzamide with bromoacetylated sec-butylamine derivatives, but this is less common due to steric hindrance and selectivity issues.
- Use of protecting groups: To improve selectivity, protecting groups on the amide nitrogen or amino group may be employed, followed by deprotection after key steps.
- Solvent and base choice: Using inert solvents like dichloromethane or ethyl acetate and bases such as triethylamine or pyridine ensures efficient acylation with minimal side reactions.
- Temperature control: Maintaining low temperatures during acylation prevents overreaction and decomposition of sensitive bromoacetyl moiety.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acylation of 4-aminobenzamide | 2-Bromoacetyl bromide, triethylamine (1.2 eq) | Dichloromethane | 0°C to RT | 2–3 hours | 75–85 | Stir under inert atmosphere; TLC monitored |
| Amidation with sec-butylamine | sec-Butylamine (1.1 eq) | Ethanol or IPA | RT to 65°C | 12–24 hours | 80–90 | Purify by recrystallization |
Analytical and Purification Considerations
- Monitoring: TLC with n-hexane/ethyl acetate mixtures or HPLC to track reaction progress.
- Purification: Recrystallization from ethanol or ethyl acetate is preferred for high purity.
- Characterization: Confirm structure by NMR (1H, 13C), IR (amide and bromoacetyl characteristic peaks), and mass spectrometry.
- Stability: The bromoacetyl group is sensitive to nucleophiles; reactions should avoid excess moisture and prolonged exposure to bases.
Research Findings and Literature Insights
- The acylation step is well-documented in benzamide chemistry, employing bromoacetyl bromide as an electrophilic reagent for selective modification of aromatic amines.
- Amidation with sec-butylamine is a standard nucleophilic substitution on the amide nitrogen, often proceeding smoothly under mild heating.
- The use of triethylamine as an acid scavenger improves yield and minimizes side reactions such as hydrolysis or polymerization.
- Purification by recrystallization enhances the crystalline purity, essential for biological activity assays or further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature.
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides or thioamides.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modification of protein function . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Bromoacetyl vs. This structural difference implies divergent mechanisms (DNA damage vs. epigenetic modulation) .
- sec-Butyl vs.
Antitumor Activity
- GOE1734 (4-amino-N-(2'-aminophenyl)benzamide): Exhibits selective efficacy in slow-growing tumors (osteosarcoma, mammary carcinoma) with tumor volume doubling times of 11–19 days. Ineffective in fast-growing tumors (e.g., Yoshida sarcoma) .
- CI-994: Inhibits HDACs, inducing histone H3 hyperacetylation within 30 minutes of treatment, linked to cytostatic effects in colon carcinoma .
- Target Compound : The bromoacetyl group may induce DNA crosslinking or alkylation, akin to GOE1734’s DNA-binding activity but with a distinct mechanism .
Antimicrobial Activity
- Salicylamides (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) : Inhibit sulfate-reducing bacteria (e.g., Desulfovibrio piger) at IC50 = 30 µmol/L, correlating with disrupted sulfate dissimilation .
- Imidazole-Benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) : Show potent antifungal/antibacterial activity via imidazole-mediated membrane disruption .
- Target Compound : The bromoacetyl group may confer broad-spectrum antimicrobial activity through protein or DNA alkylation, though direct evidence is lacking.
Toxicity and Pharmacokinetics
- GOE1734 : Maximum tolerated doses (MTD) in rats and dogs are 4 mg/kg and 1 mg/kg, respectively, with low mutagenicity post-metabolic activation .
- CI-994 : Well-tolerated in clinical trials, with dose-limiting thrombocytopenia .
- Target Compound: No direct toxicity data, but bromoacetyl derivatives are typically reactive and may exhibit higher toxicity than non-alkylating analogs (e.g., CI-994) .
Biological Activity
4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is a synthetic compound that has garnered attention in various fields of biological research. This compound is characterized by its bromoacetyl group, which plays a crucial role in its biological activity, particularly in enzyme inhibition and protein modification. Understanding its biological activity is essential for its potential applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
- Molecular Formula : C13H17BrN2O2
- Molecular Weight : 313.2 g/mol
- CAS Number : 1138442-85-9
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminobenzamide with 2-bromoacetyl bromide, often using triethylamine as a base in dichloromethane at low temperatures (0-5°C) . This method ensures a high yield and purity of the final product.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes. This interaction can lead to:
- Enzyme Inhibition : The bromoacetyl group can react with amino acid residues in the active site of enzymes, effectively inhibiting their function.
- Protein Modification : The compound can also modify the structure and function of proteins, impacting various biochemical pathways.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, research indicates that such compounds can inhibit kinases involved in cancer progression .
Table 1: Inhibitory Activity Against Selected Enzymes
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | CDK6 | <0.5 | |
| Similar Compound A | Protein Kinase X | 0.8 | |
| Similar Compound B | Protein Kinase Y | 1.5 |
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effect of various bromoacetyl derivatives, including this compound, on cancer cell lines. The compound was shown to induce apoptosis in human cancer cells by inhibiting specific signaling pathways associated with cell survival .
- Study on Viral Inhibition : Another research highlighted the potential of similar compounds in inhibiting viral entry mechanisms, particularly against filoviruses like Ebola and Marburg viruses. The structural features of these compounds were linked to their effectiveness in blocking viral replication .
Table 2: Comparison of Biological Activities
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| This compound | sec-butyl group | Strong enzyme inhibitor |
| 4-[(2-Bromoacetyl)amino]-N-butylbenzamide | butyl group | Moderate enzyme inhibitor |
| 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide | tert-butyl group | Weaker enzyme interaction |
The structural variations among these compounds significantly influence their biological activities, highlighting the importance of the sec-butyl group in enhancing inhibitory potency.
Q & A
Q. What are the established synthetic routes for 4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide?
The synthesis typically involves two key steps: (1) formation of the benzamide core via amide coupling between a substituted benzoic acid derivative (e.g., 4-aminobenzoic acid) and sec-butylamine using coupling agents like EDCI or HOBt, and (2) bromoacetylation of the amino group. The bromoacetyl moiety is introduced via reaction with bromoacetyl bromide under controlled conditions to avoid over-alkylation. Optimization of solvent (e.g., DCM or THF), temperature (0–25°C), and stoichiometry is critical for yield improvement .
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the presence of the sec-butyl group (e.g., δ 0.8–1.5 ppm for methyl protons) and bromoacetyl signals (δ 3.8–4.2 ppm for CHBr).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHBrNO).
- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the bromoacetyl group relative to the benzamide core .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products?
- Stepwise Monitoring : Use TLC or in-situ FTIR to track amide bond formation and bromoacetylation.
- Catalyst Selection : Employ DMAP as a nucleophilic catalyst during bromoacetylation to enhance reactivity.
- Purification Strategies : Gradient column chromatography (hexane:EtOAc) isolates the target compound from byproducts like di-bromoacetylated impurities .
Q. What biological targets or pathways are associated with this compound?
- HDAC Inhibition : Structural analogs (e.g., MS-275) demonstrate potent histone deacetylase (HDAC) inhibition, particularly in the frontal cortex and hippocampus, via acetylated histone H3 modulation. Assays include chromatin immunoprecipitation (ChIP) to evaluate promoter interactions (e.g., RELN, GAD67) .
- Antiparasitic Activity : Benzamide derivatives with halogen substituents show efficacy against Trypanosoma brucei in vitro, validated via enzyme inhibition assays (IC determination) and fluorescence-based parasite viability tests .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- Bromoacetyl Group : Enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes.
- sec-Butyl Substitution : Increases lipophilicity (logP >2.5), improving blood-brain barrier penetration in neurological studies.
- Comparative Studies : Replace bromoacetyl with chloroacetyl to assess halogen-dependent potency differences in HDAC inhibition .
Q. How should researchers address contradictions in bioactivity data across studies?
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and enzyme sources (recombinant vs. native HDACs).
- Control Experiments : Include positive controls (e.g., suberoylanilide hydroxamic acid for HDAC assays) and validate solvent effects (DMSO <0.1%).
- Meta-Analysis : Cross-reference data with PubChem or NIST databases to identify outliers due to impurities or assay interference .
Key Notes
- Methodological Focus : Emphasized experimental design (e.g., assay controls, purification) over descriptive summaries.
- Contradiction Management : Highlighted strategies to reconcile bioactivity discrepancies via validation and meta-analysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
